molecular formula C16H19N3O2S B11154145 N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide

N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide

Cat. No.: B11154145
M. Wt: 317.4 g/mol
InChI Key: SEGOHQRBWHYHFM-UHFFFAOYSA-N
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Description

N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide is a complex organic compound that features a unique combination of an indole ring and a thiomorpholine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide typically involves the reaction of indole derivatives with thiomorpholine-based intermediates. One common method includes the condensation of 2-oxo-2-(thiomorpholin-4-yl)ethylamine with 1H-indole-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the indole ring can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The thiomorpholine moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-(1-oxo-thiomorpholin-4-ylsulfamoyl)-phenyl}-acetamide
  • 4-methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)-benzenesulfonamide

Uniqueness

N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide stands out due to its unique combination of an indole ring and a thiomorpholine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

N-[1-(2-oxo-2-thiomorpholin-4-ylethyl)indol-4-yl]acetamide

InChI

InChI=1S/C16H19N3O2S/c1-12(20)17-14-3-2-4-15-13(14)5-6-19(15)11-16(21)18-7-9-22-10-8-18/h2-6H,7-11H2,1H3,(H,17,20)

InChI Key

SEGOHQRBWHYHFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCSCC3

Origin of Product

United States

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